molecular formula C12H19NO B13262346 N-Butyl-4-ethoxyaniline

N-Butyl-4-ethoxyaniline

Cat. No.: B13262346
M. Wt: 193.28 g/mol
InChI Key: YZNWQTWYEDTUQH-UHFFFAOYSA-N
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Description

N-Butyl-4-ethoxyaniline is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group, and the hydrogen atom on the benzene ring is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-4-ethoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 4-ethoxyaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-4-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-Butyl-4-ethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Butyl-4-ethoxyaniline exerts its effects involves interactions with various molecular targets. The ethoxy and butyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use .

Comparison with Similar Compounds

    4-Methoxyaniline: Similar in structure but with a methoxy group instead of an ethoxy group.

    N-(tert-butyl)-4-methoxyaniline: Contains a tert-butyl group instead of a butyl group.

    N-Butyl-4-nitroaniline: Similar but with a nitro group instead of an ethoxy group.

Uniqueness: N-Butyl-4-ethoxyaniline is unique due to the presence of both the butyl and ethoxy groups, which can significantly influence its chemical properties and reactivity compared to its analogs. These structural differences can lead to variations in solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butyl-4-ethoxyaniline

InChI

InChI=1S/C12H19NO/c1-3-5-10-13-11-6-8-12(9-7-11)14-4-2/h6-9,13H,3-5,10H2,1-2H3

InChI Key

YZNWQTWYEDTUQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)OCC

Origin of Product

United States

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